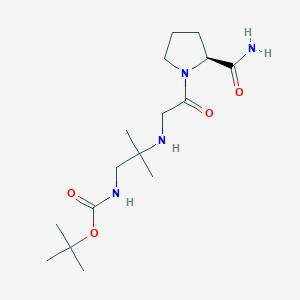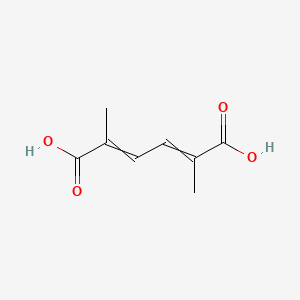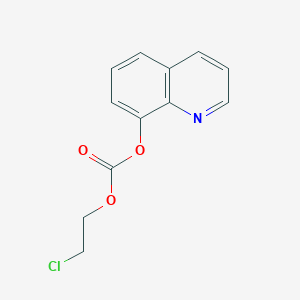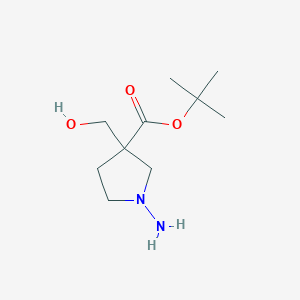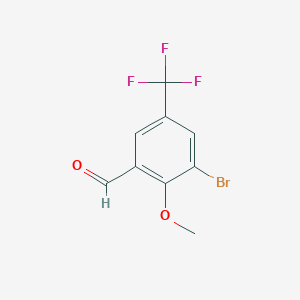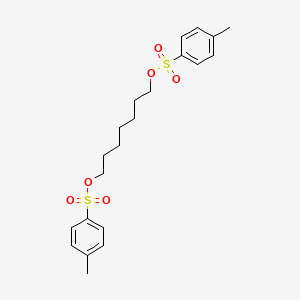
Heptane-1,7-diyl bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C21H28O6S2. It is a derivative of heptane, where two 4-methylbenzenesulfonate groups are attached to the first and seventh carbon atoms of the heptane chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of heptane-1,7-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:
Heptane-1,7-diol+24-methylbenzenesulfonyl chloride→Heptane-1,7-diyl bis(4-methylbenzenesulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification through recrystallization or column chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to heptane-1,7-diol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield heptane-1,7-diol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted heptane derivatives.
Reduction: Heptane-1,7-diol.
Hydrolysis: Heptane-1,7-diol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: As a cross-linking agent in the preparation of polymers.
Pharmaceuticals: In the synthesis of drug molecules and active pharmaceutical ingredients.
Material Science: As a precursor in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms they are attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the heptane backbone.
Comparison with Similar Compounds
Similar Compounds
Heptane-1,7-diol: The parent diol compound.
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate): A similar compound with chlorobenzenesulfonate groups instead of methylbenzenesulfonate.
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): A similar compound with a hexane backbone instead of heptane.
Uniqueness
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is unique due to its specific structure, which allows for selective functionalization at the terminal positions of the heptane chain. This property makes it a valuable intermediate in organic synthesis and polymer chemistry.
Properties
CAS No. |
40235-95-8 |
|---|---|
Molecular Formula |
C21H28O6S2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
7-(4-methylphenyl)sulfonyloxyheptyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H28O6S2/c1-18-8-12-20(13-9-18)28(22,23)26-16-6-4-3-5-7-17-27-29(24,25)21-14-10-19(2)11-15-21/h8-15H,3-7,16-17H2,1-2H3 |
InChI Key |
UKHINTOEWWXNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)




![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
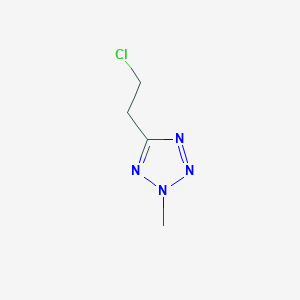
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
